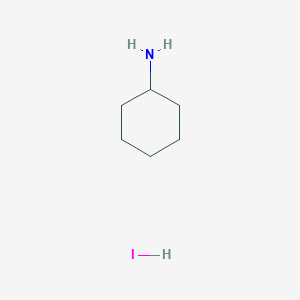

Cyclohexylamine Hydroiodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexanamine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.HI/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYRINYTHSORGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45492-87-3 | |

| Record name | Cyclohexylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Cyclohexylamine Hydroiodide

Direct Synthetic Routes to Cyclohexylamine (B46788) Hydroiodide

The most direct method for synthesizing cyclohexylamine hydroiodide involves the reaction of cyclohexylamine with hydroiodic acid. smolecule.com This is a typical acid-base neutralization reaction where the basic amine group of cyclohexylamine accepts a proton from the hydroiodic acid, forming the cyclohexylammonium ion and the iodide ion, which together constitute the salt. smolecule.comatamankimya.com

C₆H₁₁NH₂ + HI → C₆H₁₁NH₃⁺I⁻

Another reported method involves heating cyclohexylamine with hydrogen iodide in a sealed tube at 200°C, which reportedly leads to the formation of methyl cyclopentane. eschemy.com This suggests that under harsh conditions, the hydroiodide salt can undergo further reactions.

Precursor Cyclohexylamine Synthesis Pathways

The industrial production of cyclohexylamine is a critical prerequisite for the synthesis of its hydroiodide salt. Several methods are employed for its synthesis, each with distinct characteristics. wikipedia.orgchemicalbook.com

Catalytic Hydrogenation of Aniline (B41778) for Cyclohexylamine Production

A primary and widely used industrial method for producing cyclohexylamine is the complete hydrogenation of aniline. eschemy.comwikipedia.orgchemicalbook.com This process involves reacting aniline with hydrogen gas under high pressure in the presence of a metal catalyst. smolecule.comresearchgate.net

C₆H₅NH₂ + 3H₂ → C₆H₁₁NH₂

Commonly used catalysts include cobalt or nickel-based catalysts. smolecule.comwikipedia.orgchemicalbook.com Research has also explored the use of other catalysts, such as rhodium and ruthenium, often in bimetallic combinations like Pd-Ru, to improve yield and selectivity. researchgate.netrsc.org The reaction conditions, including temperature, pressure, and the presence of additives like alkali metal hydroxides, can significantly influence the reaction's efficiency and the suppression of side products like dicyclohexylamine (B1670486). researchgate.net For instance, one study found that a 3‰Rh-10%Ni/CSC (biocarbon) catalyst achieved 100% conversion of nitrobenzene (B124822) (a precursor to aniline) to cyclohexylamine with 91.6% selectivity at 3.5 MPa and 140°C. researchgate.net Another study reported that using a cobalt-alumina catalyst at 25 MPa and 140°C resulted in an 80% yield of cyclohexylamine from aniline. chemcess.com

Table 1: Catalysts and Conditions for Aniline Hydrogenation

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield/Selectivity of Cyclohexylamine | Reference |

| Cobalt- or Nickel-based | High | High | High | smolecule.comwikipedia.org |

| 3‰Rh-10%Ni/CSC | 140 | 3.5 | 91.6% Selectivity | researchgate.net |

| Cobalt-alumina | 140 | 25 | 80% Yield | chemcess.com |

| Pd/C | 333 K | 0.8 | >90% Yield (to cyclohexanone (B45756) oxime) | researchgate.net |

| Pd₀.₅Ru₀.₅-PVP | - | - | High | rsc.org |

| Rh | - | - | 64% Yield | rsc.org |

| P Modification Al₂O₃ with Co | - | - | High Yield and Selectivity | google.com |

Alkylation of Ammonia (B1221849) with Cyclohexanol (B46403) for Cyclohexylamine Production

Another significant route to cyclohexylamine is the alkylation of ammonia with cyclohexanol. smolecule.comwikipedia.orgchemicalbook.com This reaction is typically carried out in the vapor phase over metal catalysts like nickel or cobalt. chemcess.com The process involves reacting cyclohexanol with an excess of ammonia in the presence of hydrogen. chemcess.com

C₆H₁₁OH + NH₃ → C₆H₁₁NH₂ + H₂O

To favor the formation of the primary amine, cyclohexylamine, and reduce the production of the secondary amine byproduct, dicyclohexylamine, an increased ratio of ammonia to cyclohexanol is used. chemcess.com For example, a process using a fixed-bed catalyst at 220°C and 20 MPa with at least a 3-fold molar excess of ammonia has been described. chemcess.com Nickel catalysts supported on various materials like alumina (B75360) and carbon have been investigated, with studies showing that the choice of support and the presence of a base can affect the catalyst's activity and selectivity. researchgate.net

Reductive Amination of Cyclohexanone to Cyclohexylamine

Reductive amination of cyclohexanone is another viable pathway for synthesizing cyclohexylamine. mdpi.comusda.gov This method involves the reaction of cyclohexanone with ammonia in the presence of a reducing agent, typically hydrogen gas, and a catalyst. chemcess.comkoreascience.kr The reaction proceeds through the formation of an imine intermediate, which is then hydrogenated to the amine. koreascience.krvaia.com

C₆H₁₀O + NH₃ + H₂ → C₆H₁₁NH₂ + H₂O

Various catalysts, including nickel or cobalt, are used, often at high temperatures and pressures. chemcess.com For instance, a continuous process using nickel or cobalt catalysts at temperatures up to 275°C and pressures between 0.1 and 20 MPa has been reported. chemcess.com Research has shown that optimizing reaction conditions, such as using a proper solvent like methanol (B129727) to increase ammonia solubility and adding molecular sieves to remove water, can significantly improve the yield of cyclohexylamine. koreascience.krresearchgate.netkoreascience.kr One study achieved an 83.06% yield of cyclohexylamine using a Cu-Cr-La/γ-Al₂O₃ catalyst under optimized conditions. koreascience.krresearchgate.net

Table 2: Comparison of Cyclohexylamine Synthesis Pathways

| Synthetic Pathway | Precursors | Key Reagents/Catalysts | Typical Conditions | Key Advantages | Key Challenges |

| Catalytic Hydrogenation | Aniline | H₂, Co or Ni-based catalysts, Rh, Ru | High temperature and pressure | High yields and selectivity are achievable. mdpi.com | Potential for side reactions and formation of byproducts like dicyclohexylamine. researchgate.net |

| Alkylation of Ammonia | Cyclohexanol, Ammonia | Ni or Co catalysts | Vapor phase, high temperature and pressure | Utilizes readily available starting materials. | Formation of dicyclohexylamine byproduct needs to be controlled. chemcess.com |

| Reductive Amination | Cyclohexanone, Ammonia | H₂, Ni or Co catalysts, Cu-Cr-La/γ-Al₂O₃ | High temperature and pressure | Efficient one-pot synthesis. vaia.com | Requires careful control of reaction conditions to maximize yield. koreascience.krresearchgate.net |

Optimization of Reaction Conditions for this compound Formation

The formation of this compound from cyclohexylamine and hydroiodic acid is a straightforward acid-base reaction. Optimization primarily focuses on ensuring complete reaction and obtaining a pure product. Key parameters to consider include:

Stoichiometry: Using a slight excess of either the amine or the acid can ensure the complete consumption of the other reactant, depending on which is easier to remove during purification.

Solvent: The choice of solvent can influence the reaction rate and the ease of product isolation. A solvent in which the hydroiodide salt is insoluble can lead to its precipitation, simplifying separation.

Temperature: While the reaction is typically exothermic, gentle heating might be employed to ensure the reaction goes to completion. smolecule.com However, high temperatures should be avoided to prevent potential degradation or side reactions. eschemy.com

Purification: Recrystallization from a suitable solvent is a common method for purifying the resulting salt, removing any unreacted starting materials or byproducts.

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.comsolubilityofthings.com

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgjocpr.comrsc.org

The direct synthesis of this compound from cyclohexylamine and hydroiodic acid has a 100% atom economy, as all atoms from the reactants are incorporated into the final product. jocpr.comstudymind.co.uk

The synthesis of the precursor, cyclohexylamine, presents varying atom economies. Addition reactions, like the hydrogenation of aniline, have a 100% atom economy in principle. acs.orgjocpr.com In contrast, substitution and elimination reactions, such as the alkylation of ammonia with cyclohexanol (which produces water as a byproduct) and the reductive amination of cyclohexanone (also producing water), have lower atom economies. globalresearchonline.netscribd.com

Other Green Chemistry Principles:

Prevention: It is better to prevent waste than to treat it. yale.edusigmaaldrich.com Optimizing reactions to maximize yield and minimize byproducts aligns with this principle.

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances with little or no toxicity. yale.eduskpharmteco.com The synthesis of cyclohexylamine from aniline involves the use of aniline, which is a toxic substance. usda.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. yale.eduacs.org The synthesis pathways for cyclohexylamine heavily rely on catalysis, which is a key aspect of green chemistry.

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. yale.edusolubilityofthings.com Current industrial routes to cyclohexylamine primarily rely on fossil fuel-derived feedstocks like benzene (B151609) (a precursor to aniline and cyclohexanone). usda.gov Research into using bio-based feedstocks, such as those derived from lignin, for the production of related amines is an area of growing interest. researchgate.net

By considering these principles, chemists can strive to develop more sustainable and environmentally benign methods for the synthesis of this compound and other chemical compounds.

Reaction Mechanisms and Chemical Reactivity of Cyclohexylamine Hydroiodide

Fundamental Amine Reactivity and Protonation in Hydroiodide Salt Formation

Cyclohexylamine (B46788), an organic compound classified as a primary aliphatic amine, acts as a weak base. smolecule.comwikipedia.org Its basicity stems from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). The formation of cyclohexylamine hydroiodide is a classic acid-base neutralization reaction. In this reaction, the cyclohexylamine molecule is protonated by the strong acid, hydroiodic acid (HI), to form the cyclohexylammonium cation and the iodide anion. smolecule.com

The reaction can be represented as:

C₆H₁₁NH₂ + HI → [C₆H₁₁NH₃]⁺I⁻

This salt formation significantly alters the physical properties of the compound, often leading to increased water solubility and stability compared to the free amine. smolecule.com The aqueous solution of cyclohexylamine is alkaline, with a 0.01% solution having a pH of 10.5. eschemy.com

Interactions with Oxidizing Agents and Other Chemical Species

This compound can participate in various reactions involving its constituent ions. The cyclohexylammonium ion can still exhibit reactivity, and the iodide ion can act as a nucleophile or a reducing agent.

Vigorous reactions can occur when cyclohexylamine is mixed with strong oxidizing agents. usda.gov For instance, studies have shown that this compound can react with oxidizing agents like hypochlorite. smolecule.com The presence of the iodide ion can also influence oxidation processes.

Heating cyclohexylamine with hydrogen iodide in a sealed tube at 200°C can lead to the formation of methylcyclopentane, indicating a rearrangement reaction under harsh conditions. eschemy.com

Complexation and Precipitation Reactions Involving this compound

The interactions of this compound with other chemical species can lead to the formation of complexes or precipitation. smolecule.com The likelihood of a precipitation reaction occurring is determined by the Gibbs Free Energy change (ΔG°), which considers both enthalpy (ΔH°) and entropy (ΔS°) changes. wou.edu A negative ΔG° indicates a spontaneous reaction, leading to precipitation. wou.edu

The iodide anion in this compound can participate in precipitation reactions with certain metal cations that form insoluble iodide salts.

Role of this compound in Advanced Organic Transformations

Cyclohexylamine and its salts, including the hydroiodide, are valuable intermediates in organic synthesis. smolecule.comatamankimya.com They serve as building blocks for a variety of more complex molecules. smolecule.comatamankimya.com

Preparation of Substituted Cyclohexanes and Cyclohexanamines

This compound can be a starting material for the synthesis of substituted cyclohexanes and cyclohexanamines. smolecule.com For instance, heating cyclohexylamine with dimethyl sulfate (B86663) in ether can produce methylcyclohexane (B89554) and a small amount of dimethylcyclohexylamine. eschemy.com The development of methods for producing trans-4-substituted cyclohexane-1-amines is of significant interest due to their presence as key structural elements in pharmaceuticals like cariprazine. researchgate.netnih.gov

Cyclization Reactions and Heterocycle Synthesis

Cyclohexylamine and its derivatives are utilized in the synthesis of various nitrogen-containing heterocyclic compounds. smolecule.com For example, the reaction of cyclohexylamine with an excess amount of ammonia (B1221849) and zinc chloride can produce 2-methyl-pyridine. eschemy.com Furthermore, N-cyclohexyl dithiocarbamate (B8719985) cyclohexylammonium salt, synthesized from cyclohexylamine and carbon disulfide, has been used as a thiating reagent in the transformation of heterocyclic amides to thioamides. beilstein-journals.org Recent research has also focused on the synthesis of novel fused heterocycles from 2-cyano-N-cyclohexyl-3-acrylamide derivatives. researchgate.net

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic studies provide insights into the rates and mechanisms of reactions involving cyclohexylamine. For example, the kinetics of the reactions of o-(2,4-dinitrophenyl)indanone oxime with cyclohexylamine, piperidine (B6355638), and ethanolamine (B43304) in acetonitrile (B52724) have been investigated. The reaction with cyclohexylamine was found to be kinetically of the second order.

Thermodynamic data for cyclohexylamine and its derivatives are crucial for understanding their stability and reactivity. The standard enthalpy of formation (ΔH_f°) for liquid cyclohexylamine has been determined to be -147.7 ± 1.3 kJ/mol. researchgate.net The standard enthalpy of formation of cyclohexylamine hydrochloride has also been derived. researchgate.net These thermodynamic properties are essential for predicting the feasibility and energy changes of reactions involving this compound.

Interactive Data Table: Thermodynamic Properties of Cyclohexylamine

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (liquid) | -147.7 ± 1.3 | kJ/mol | researchgate.net |

| Enthalpy of Combustion (liquid) | -4071.3 ± 1.3 | kJ/mol | researchgate.net |

| Enthalpy of Formation (gas) | -104.9 ± 1.3 | kJ/mol | researchgate.net |

Structural Elucidation and Crystallographic Analysis of Cyclohexylamine Hydroiodide

Single-Crystal X-ray Diffraction Studies of Cyclohexylamine (B46788) Hydroiodide and Related Cyclohexylammonium Salts

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of crystalline solids. While a detailed crystal structure for Cyclohexylamine Hydroiodide itself is not prominently available in the reviewed literature, extensive studies on isostructural and related cyclohexylammonium salts, such as the hydrochloride and hydrobromide, provide a robust framework for understanding its solid-state characteristics. iucr.org

Crystallographic studies on cyclohexylamine hydrohalides reveal a close structural relationship. Cyclohexylamine hydrochloride and cyclohexylamine hydrobromide are isomorphous, meaning they share the same crystal structure. iucr.org They both crystallize in the orthorhombic system with the non-centrosymmetric space group Pca2₁ (C₂ᵥ⁵). iucr.orgiucr.org This space group indicates the presence of a two-fold screw axis and a glide plane. The unit cell of these compounds contains four formula units (Z = 4). iucr.orgiucr.org

The investigation of other, more complex salts containing the cyclohexylammonium cation further illustrates the structural diversity. For instance, Cyclohexylammonium hexaisothiocyanatonickelate(II) dihydrate crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com A salt formed with phenylarsonic acid also adopts a monoclinic system and the P2₁/c space group. journalijar.com A one-dimensional organic-inorganic composite featuring a polyoxovanadate anion stabilized by protonated cyclohexylamine molecules crystallizes in the orthorhombic P2₁2₁2₁ space group. researchgate.net

A comparative table of crystallographic data for various cyclohexylammonium salts is presented below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |

| Cyclohexylamine Hydrochloride | Orthorhombic | Pca2₁ | 9.313 | 11.442 | 7.554 | 90 | 4 | iucr.org |

| Cyclohexylamine Hydrobromide | Orthorhombic | Pca2₁ | 9.56 | 11.29 | 7.83 | 90 | 4 | iucr.org |

| (C₆H₁₄N)₆[Mo₇O₂₄]·CH₄O·5.5H₂O | Monoclinic | P2₁/c | - | - | - | - | - | journalijar.com |

| Cyclohexylammonium hexaisothiocyanatonickelate(II) dihydrate | Monoclinic | P2₁/c | 15.8179 | 10.6222 | 13.8751 | 109.362 | 2 | mdpi.com |

| (C₆H₁₄N)(C₆H₅AsO₃H) | Monoclinic | P2₁/c | 12.3991 | 6.5048 | 18.5466 | 105.824 | 4 | journalijar.com |

| (C₆H₁₄N)₅(V₅O₁₅) | Orthorhombic | P2₁2₁2₁ | 6.0093 | 26.780 | 27.979 | 90 | 4 | researchgate.net |

Table generated from referenced crystallographic data.

Detailed refinement of the cyclohexylamine hydrochloride structure shows that the cyclohexane (B81311) ring adopts a stable "chair" conformation. iucr.org In this arrangement, the ammonium (B1175870) group (–NH₃⁺) is substituted in an equatorial position. iucr.orgiucr.org This conformation is sterically favorable. The average C-C bond distance within the ring is 1.523 Å, and the average C-C-C bond angle is 111.3°, showing a slight deviation from the ideal tetrahedral angle due to the cyclic structure. iucr.org The torsional angles within the ring average 55.2°. iucr.org It is expected that the cyclohexylammonium cation in this compound would adopt a similar low-energy chair conformation with an equatorial ammonium group.

The crystal lattice of cyclohexylammonium salts is primarily stabilized by a network of intermolecular hydrogen bonds. In the case of the hydrohalides, the ammonium group acts as a hydrogen bond donor, forming N-H···X⁻ interactions with three adjacent halide ions (X = Cl, Br, I). iucr.orgcdnsciencepub.com In cyclohexylamine hydrochloride, the average N-H···Cl⁻ hydrogen bond distance is 3.18 Å. iucr.org These interactions link the cations and anions into a cohesive three-dimensional structure. iucr.org

Spectroscopic studies of primary aliphatic amine hydrohalides show a slight bathochromic (red) shift in the N-H stretching frequency in the order hydrochloride, hydrobromide, to hydroiodide, which is indicative of the strength and nature of the N⁺-H···X⁻ hydrogen bonding. cdnsciencepub.com In more complex structures, such as a cyclohexylammonium hydrogen maleate (B1232345) salt, the cations and anions are linked via various secondary contacts, including simple N–H···O and bifurcated N–H···(O, O) hydrogen bonds, creating extensive 2D supramolecular networks. semanticscholar.org

The cyclohexylammonium cation is frequently used as a counterion to stabilize large, anionic inorganic clusters, forming organic-inorganic hybrid materials. researchgate.netmdpi.com Single-crystal X-ray diffraction has been used to characterize a one-dimensional composite material where a polyoxovanadate (V₅O₁₅⁵⁻) chain is templated by five protonated cyclohexylamine molecules. researchgate.net In this structure, the organic and inorganic components are linked by comparatively strong interactions, including hydrogen bonds between the ammonium groups of the cyclohexylamine and the oxygen atoms of the polyoxovanadate framework. researchgate.net Similarly, cyclohexylammonium has been used to crystallize polyoxomolybdate anions like β-octamolybdate ([Mo₈O₂₆]⁴⁻) and trimolybdate ([Mo₃O₁₀]²⁻). mdpi.com These composite structures showcase the role of the cyclohexylammonium cation in crystal engineering, where it directs the assembly and stabilization of extended inorganic architectures.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

Electron Diffraction Techniques for Micro- and Nanocrystalline Materials

When crystals are too small for single-crystal X-ray diffraction—typically on the micro- or nanoscale—electron diffraction (ED) becomes an invaluable tool for structural analysis. xray.czeldico-scientific.com Due to the much shorter wavelength of electrons compared to X-rays, they are scattered more strongly by matter, allowing for the collection of diffraction data from extremely small crystals. icdd.com

For a compound like this compound, if synthesis yields only nanocrystalline material, electron diffraction could be employed to:

Determine Unit Cell Parameters: An electron diffraction pattern, which is analogous to an X-ray diffraction pattern, can be used to determine the unit cell dimensions and crystal system. icdd.com

Identify the Space Group: Analysis of the systematic absences in the diffraction pattern can lead to the determination of the space group symmetry. eldico-scientific.com

Solve the Crystal Structure: With modern techniques like 3D electron diffraction (MicroED), a series of diffraction patterns can be collected as the nanocrystal is tilted, allowing for a complete three-dimensional reconstruction of the crystal structure, similar to SCXRD. eldico-scientific.com

This technique is particularly powerful for organic and organometallic compounds, including pharmaceuticals and metal-organic frameworks (MOFs), where obtaining large single crystals can be challenging. eldico-scientific.comicdd.com

Computational and Theoretical Investigations of Cyclohexylamine Hydroiodide

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is widely applied to predict a variety of molecular properties with high accuracy. youtube.comijcce.ac.ir The theory is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem. youtube.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. cnr.ityoutube.com Using DFT methods, such as the B3LYP functional combined with a suitable basis set, the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found. cnr.itarxiv.org This process yields the equilibrium geometry, characterized by optimized bond lengths, bond angles, and dihedral angles, which corresponds to the lowest energy conformation of the molecule. ajol.info For Cyclohexylamine (B46788) Hydroiodide, this involves optimizing the structure of the cyclohexylammonium cation and its ionic interaction with the iodide anion. The resulting energetic landscape can reveal the most stable conformers and the energy barriers between them.

Table 1: Predicted Geometric Parameters of Optimized Cyclohexylamine Cation This table presents hypothetical, yet chemically plausible, data for the optimized geometry of the cyclohexylammonium cation, as would be obtained from a DFT calculation. Actual values would vary based on the level of theory and basis set used.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-N | 1.49 Å |

| Bond Length | N-H | 1.02 Å |

| Bond Length | C-C (avg.) | 1.54 Å |

| Bond Length | C-H (avg.) | 1.09 Å |

| Bond Angle | C-N-H | 109.5° |

| Bond Angle | H-N-H | 109.5° |

| Bond Angle | C-C-C (avg.) | 111.5° |

| Dihedral Angle | C-C-N-H | ~180° (anti) / ±60° (gauche) |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are a common method for determining the energies of these frontier orbitals. ossila.com

Table 2: FMO Analysis Results for Cyclohexylamine Hydroiodide This table displays representative data from a hypothetical FMO analysis. The energies are typically given in electron volts (eV).

| Parameter | Description | Predicted Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 8.3 eV |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. faccts.de After geometry optimization, a frequency calculation is performed by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). openmopac.net Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. openmopac.net These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. Furthermore, Potential Energy Distribution (PED) analysis helps to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, or twisting of particular bonds or functional groups. researchgate.net

Table 3: Predicted Vibrational Frequencies and PED Assignments This table shows selected, hypothetical vibrational frequencies for the cyclohexylammonium cation, as would be predicted by DFT. Frequencies are typically scaled to better match experimental values.

| Predicted Frequency (cm⁻¹) | PED Assignment | Vibrational Mode Description |

| 3150 | N-H stretch (95%) | Symmetric stretching of the N-H bonds in the ammonium (B1175870) group. |

| 2945 | C-H stretch (88%) | Asymmetric stretching of the C-H bonds on the cyclohexane (B81311) ring. |

| 2860 | C-H stretch (90%) | Symmetric stretching of the C-H bonds on the cyclohexane ring. |

| 1610 | N-H bend (85%) | Scissoring/bending of the H-N-H angles. |

| 1450 | C-H bend (80%) | Bending/scissoring of the CH₂ groups in the ring. |

| 1080 | C-N stretch (75%) | Stretching of the carbon-nitrogen bond. |

| 1030 | C-C stretch (70%) | Stretching of the carbon-carbon bonds within the ring skeleton. |

From the electronic structure calculated by DFT, several global quantum chemical parameters can be derived to describe the reactivity and stability of the molecule. These parameters are often calculated using the energies of the HOMO and LUMO orbitals. scielo.org.coresearchgate.net

Ionization Energy (I): The energy required to remove an electron from a molecule. purdue.edu It is approximated by the negative of the HOMO energy (I ≈ -EHOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added to a molecule. purdue.edu It is approximated by the negative of the LUMO energy (A ≈ -ELUMO). researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (I - A) / 2. nih.gov

Electronic Chemical Potential (µe): Related to the "escaping tendency" of electrons from a system. It is calculated as µe ≈ -(I + A) / 2. scielo.org.co

Table 4: Calculated Quantum Chemical Parameters This table provides a summary of hypothetical quantum chemical descriptors derived from DFT calculations.

| Parameter | Definition | Predicted Value |

| Ionization Energy (I) | I ≈ -EHOMO | 6.8 eV |

| Electron Affinity (A) | A ≈ -ELUMO | -1.5 eV |

| Dipole Moment (µ) | - | 9.5 Debye |

| Chemical Hardness (η) | η = (I - A) / 2 | 4.15 eV |

| Electronic Chemical Potential (µe) | µe = -(I + A) / 2 | -2.65 eV |

Vibrational Frequency Calculations and Potential Energy Distribution

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. readthedocs.io By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. readthedocs.iomdpi.com

For this compound, an MD simulation could be used to study its behavior in an aqueous solution. The simulation would track the trajectories of the cyclohexylammonium and iodide ions, as well as the surrounding water molecules. This can reveal crucial information about the solvation structure, such as the formation and dynamics of hydration shells around the ions. It can also be used to calculate properties like the diffusion coefficient of the ions in the solvent. If studying its interaction with a biological membrane, MD simulations could model how the compound approaches, partitions into, and potentially permeates a lipid bilayer.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or nucleic acid). researchgate.netplos.org This method is fundamental in drug discovery for predicting the binding affinity and interaction mode of a potential drug with its biological target. researchgate.netasiapharmaceutics.info

In a molecular docking study of this compound, the optimized 3D structure of the cyclohexylammonium cation (the ligand) would be placed into the active site of a target protein. plos.org A scoring function is then used to evaluate and rank different binding poses based on their calculated binding energy. researchgate.net The results can identify the most likely binding conformation and highlight key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. plos.orgnih.gov

Table 5: Hypothetical Molecular Docking Results This table illustrates a potential outcome of a docking study, showing the interaction of the cyclohexylammonium cation with a hypothetical protein target.

| Parameter | Description | Result |

| Target Protein | Hypothetical Kinase XYZ | - |

| Binding Site | ATP-binding pocket | - |

| Binding Energy (Docking Score) | Estimated free energy of binding | -8.2 kcal/mol |

| Key Interacting Residues | Amino acids in the binding pocket forming interactions | Asp145, Glu91, Val23, Leu132 |

| Types of Interactions | Predicted non-covalent bonds | Hydrogen bond with Asp145; Electrostatic interaction with Glu91; Hydrophobic interactions with Val23 and Leu132 |

Analysis of Binding Affinities and Interaction Types (e.g., Hydrogen Bonding, π-π Interactions)

The primary interactions governing the structure and binding affinity within the crystalline lattice of this compound are ion-pairing and hydrogen bonding. The cyclohexylammonium cation and the iodide anion are held together by strong electrostatic forces. Further stabilization is achieved through hydrogen bonds between the ammonium group (-NH₃⁺) and the iodide anion (I⁻).

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in quantifying these interactions. acs.org While specific DFT studies on this compound are not prevalent in the literature, extensive research on analogous alkylammonium halides provides a strong basis for understanding the forces at play. acs.orgmdpi.comacs.org The hydrogen bonds in such systems are of the N-H···X⁻ type (where X is a halide). The strength of these bonds is dependent on the electronegativity and size of the halide ion. acs.org

Computational studies on various ammonium-halide pairs have determined their interaction energies. The binding energy generally follows the trend F⁻ > Cl⁻ > Br⁻ > I⁻, corresponding to the decreasing electronegativity of the halide. acs.org For instance, DFT calculations on azamacrocycles binding with halides have quantified these energies. acs.org Similar calculations on simple methylammonium (B1206745) halides (MAX, where X = Cl, I) also highlight the role of the halide in modulating the strength of the N-H···X hydrogen bond. acs.org The interaction between the methylammonium cation is found to be stronger with the chloride anion than with the iodide anion. acs.org

In the solid state, the crystal structure of compounds containing protonated cyclohexylamine confirms the significance of these hydrogen bonds in defining the supramolecular assembly. researchgate.netsemanticscholar.org For example, in cyclohexylammonium hydrogen maleate (B1232345) hemihydrate, N-H···O hydrogen bonds are crucial in forming a 2D network. semanticscholar.org In this compound, the N-H···I bonds are expected to be the defining feature of its crystal packing.

| Interacting Pair | Type of Interaction | Computational Method | Calculated Interaction Energy (kcal/mol) | Reference System |

|---|---|---|---|---|

| [NH₃NH₃]²⁺···[Cl]⁻ | N···Cl Pnictogen Bond / Electrostatic | MP2(FC) | -144.10 (BSSE corrected) | Diazanediium Dichloride mdpi.com |

| [H₆L]⁶⁺···F⁻ | N-H···F⁻ Hydrogen Bond | DFT (M06-2X) | Binding Energy Trend: F⁻ > Cl⁻ > Br⁻ > I⁻ | p-Xylyl-based Azamacrocycle acs.org |

| [H₆L]⁶⁺···Cl⁻ | N-H···Cl⁻ Hydrogen Bond | DFT (M06-2X) | Binding Energy Trend: F⁻ > Cl⁻ > Br⁻ > I⁻ | p-Xylyl-based Azamacrocycle acs.org |

| [H₆L]⁶⁺···Br⁻ | N-H···Br⁻ Hydrogen Bond | DFT (M06-2X) | Binding Energy Trend: F⁻ > Cl⁻ > Br⁻ > I⁻ | p-Xylyl-based Azamacrocycle acs.org |

| [H₆L]⁶⁺···I⁻ | N-H···I⁻ Hydrogen Bond | DFT (M06-2X) | Binding Energy Trend: F⁻ > Cl⁻ > Br⁻ > I⁻ | p-Xylyl-based Azamacrocycle acs.org |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates molecular descriptors with a specific property.

While no specific QSPR models for this compound have been reported, the principles can be illustrated by examining studies on cyclohexylamine derivatives. A notable application is in the modeling of the histamine (B1213489) H₃ receptor binding affinity of a series of cyclohexylamine-based compounds. mdpi.com In such studies, a set of molecules with known properties (the training set) is used to develop a regression model.

The key steps in developing a QSPR model include:

Data Set Collection: Gathering a set of compounds with experimentally determined values for the property of interest.

Descriptor Calculation: Generating a large number of theoretical molecular descriptors for each compound using software like Dragon. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to select the most relevant descriptors and build a predictive model. mdpi.com

Model Validation: Assessing the statistical quality and predictive power of the model using various metrics (e.g., R², Q²).

For cyclohexylamine derivatives, QSPR studies have shown that properties like binding affinity are influenced by a combination of descriptors. acs.orgmdpi.com These can include atomic properties like mass and electronegativity, as well as descriptors related to molecular size, shape, and polarizability. acs.orgmdpi.com For instance, a study on the histamine H₃ receptor binding affinity identified 26 descriptors as being significant for modeling the activity. mdpi.com The analysis suggested that atomic properties, van der Waals volume, and the absence of hydrogen bond acceptor functionalities play a role in optimizing the binding affinity. acs.orgmdpi.com

These models underscore that modifications to the substituent groups on the cyclohexylamine moiety can be systematically guided by QSPR analysis to optimize desired properties. mdpi.com

| Descriptor Class | Examples of Descriptors | Potential Influence on Property |

|---|---|---|

| Topological Descriptors | Average valence connectivity index (chi-5) | Relates to molecular size, branching, and complexity. |

| Constitutional Descriptors | Number of acceptor atoms for H-bonds (N, O, F) | Quantifies the potential for hydrogen bonding interactions. acs.orgmdpi.com |

| Geometrical Descriptors | Atomic van der Waals volume | Relates to the steric bulk and shape of the molecule. acs.orgmdpi.com |

| Electronic Descriptors | Electronegativity, Charge Content, Polarizability | Describes the electronic distribution and reactivity of the molecule. acs.orgmdpi.com |

Advanced Spectroscopic and Analytical Characterization of Cyclohexylamine Hydroiodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of Cyclohexylamine (B46788) Hydroiodide in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In Cyclohexylamine Hydroiodide, the protonation of the primary amine group to an ammonium (B1175870) salt (C₆H₁₁NH₃⁺) significantly influences the ¹H NMR spectrum. The spectrum is characterized by signals corresponding to the methine proton at the C1 position (adjacent to the ammonium group) and the methylene (B1212753) protons of the cyclohexane (B81311) ring.

Due to the scarcity of specific data for the hydroiodide, data from its hydrochloride analog in D₂O provides a reliable reference. The methine proton (CH-N⁺) is expected to appear as a downfield multiplet due to the deshielding effect of the adjacent positively charged nitrogen atom. The protons of the cyclohexane ring will appear as a series of complex, overlapping multiplets in the upfield region. The integration of these signals would correspond to a 1:10 ratio for the C1 proton versus the remaining ring protons. The chemical shifts are slightly different from the free amine, where the C1 proton is found at a more upfield position.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexylammonium Cation Note: Data based on Cyclohexylamine in D₂O at pH 7.4, which exists in its protonated form, and is analogous to this compound. bmrb.io

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H1 (CH-N⁺) | ~3.14 | Multiplet |

| H2, H6 (axial/equatorial) | ~1.97 / ~1.33 | Multiplet |

| H3, H5 (axial/equatorial) | ~1.79 / ~1.33 | Multiplet |

| H4 (axial/equatorial) | ~1.64 / ~1.16 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. For the cyclohexylammonium cation, four distinct signals are expected due to the molecule's symmetry: one for C1, one for C4, and one each for the equivalent C2/C6 and C3/C5 pairs.

Similar to the ¹H NMR, the C1 carbon atom is significantly deshielded and shifted downfield compared to the other ring carbons because of its direct attachment to the electron-withdrawing ammonium group. spectrabase.com Data from the Biological Magnetic Resonance Bank (BMRB) for cyclohexylamine under conditions where it is protonated provides precise chemical shift values that are predictive for the hydroiodide salt. bmrb.io

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclohexylammonium Cation Note: Data based on Cyclohexylamine in D₂O at pH 7.4. bmrb.io

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C1 | 53.07 |

| C2 / C6 | 33.08 |

| C3 / C5 | 26.54 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To overcome the signal overlap in the 1D ¹H NMR spectrum and to confirm assignments, advanced two-dimensional (2D) NMR techniques are employed. scielo.br

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, allowing for the tracing of proton connectivity throughout the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon signal to which it is directly attached, providing unambiguous assignment of both ¹H and ¹³C signals. bmrb.io

Solid-State NMR (SSNMR) is particularly valuable for characterizing this compound in its solid form. SSNMR can provide information on crystal packing, polymorphism, and the specific nature of intermolecular interactions, such as the N-H⁺···I⁻ hydrogen bonds. Studies on other amine hydrohalides have demonstrated that SSNMR can resolve distinct signals for protons involved in hydrogen bonding, offering insights into the solid-state architecture that are not accessible from solution-state NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, offering detailed information about its functional groups and the intermolecular forces that govern its solid-state structure.

Characteristic Vibrational Mode Assignments for the Amine Salt Functionality

The formation of the cyclohexylammonium cation (C₆H₁₁NH₃⁺) from the primary amine gives rise to several distinctive and intense absorption bands in the IR spectrum. spectroscopyonline.com These bands are the hallmark of a primary amine salt.

N-H⁺ Stretching: The most prominent feature is an extremely broad and intense absorption envelope generally found in the 3200–2800 cm⁻¹ region. spectroscopyonline.com This broadness is a direct consequence of strong intermolecular hydrogen bonding. Superimposed on this broad envelope are the sharper, less intense C-H stretching vibrations of the cyclohexyl ring. spectroscopyonline.com

N-H⁺ Bending: The ammonium group also exhibits bending vibrations. The asymmetric bending mode typically appears in the 1625–1560 cm⁻¹ range, while the symmetric bending mode is found between 1550–1500 cm⁻¹. spectroscopyonline.comorgchemboulder.com

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amine salts is found in the 1250–1020 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy offers a complementary vibrational profile. While water is a strong absorber in IR, it has a weak Raman signal, making Raman spectroscopy particularly useful for analyzing aqueous solutions. sci-hub.se Raman spectra would also clearly show the characteristic vibrations of the cyclohexylammonium cation and are sensitive to the skeletal vibrations of the cyclohexane ring.

Interactive Table 3: Characteristic Vibrational Frequencies for Primary Amine Salts

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity/Shape |

|---|---|---|

| N-H⁺ Stretch | 3200 - 2800 | Strong, Very Broad |

| C-H Stretch | 3000 - 2850 | Medium, Sharp (on N-H⁺ envelope) |

| N-H⁺ Asymmetric Bend | 1625 - 1560 | Medium to Weak |

Studies on Intermolecular Interactions via Vibrational Spectroscopy

The strength and nature of intermolecular hydrogen bonds are primary determinants of the features observed in the vibrational spectra of amine salts. spectroscopyonline.com In the solid state of this compound, the dominant intermolecular force is the hydrogen bonding between the ammonium (N-H⁺) group and the iodide anion (I⁻).

The extensive broadening of the N-H⁺ stretching band is a direct reflection of a network of strong N-H⁺···I⁻ hydrogen bonds throughout the crystal lattice. spectroscopyonline.com The exact position and shape of this band are sensitive to the specific geometry and strength of these bonds. Variations in crystal packing or the presence of different polymorphs would lead to noticeable changes in the vibrational spectrum, making IR and Raman spectroscopy powerful tools for studying the solid-state structure and phase purity of the compound. Because the iodide ion is a single atom, any vibration involving the cation-anion bond itself would occur at very low frequencies, typically in the far-infrared region (below 400 cm⁻¹), and would not be observed in a standard mid-IR spectrum. spectroscopyonline.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the identity of this compound. In MS analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the molecular weight of the free base, cyclohexylamine, is 99.17 g/mol . nih.gov The mass spectrum would show a molecular ion peak corresponding to the cyclohexylamine cation [C₆H₁₃N]⁺. The NIST Mass Spectrometry Data Center provides reference spectra for cyclohexylamine, which serves as a benchmark for identification. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for assessing the purity of a sample. lgcstandards.com A sample containing this compound is typically derivatized or analyzed in a way that allows the volatile cyclohexylamine to pass through the GC column. The retention time in the chromatogram provides an initial identification, while the mass spectrum of the eluting compound confirms its identity. nih.govnih.gov Purity is often determined by the "100% method," where the peak area of the analyte is compared to the cumulative area of all peaks in the chromatogram, with air peaks being disregarded. lgcstandards.com For related amine hydrochlorides, GC-MS is a standard method for quality control, ensuring a purity of ≥98%. caymanchem.com

Table 1: Mass Spectrometry Data for Cyclohexylamine

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula (Base) | C₆H₁₃N | nih.gov |

| Molecular Weight (Base) | 99.17 g/mol | nih.gov |

| Computed Monoisotopic Mass (Base) | 99.104799419 Da | nih.gov |

| Primary Use in Analysis | Molecular Weight Determination, Purity Assessment | lgcstandards.comcaymanchem.com |

| Common Technique | GC-MS (Electron Ionization) | nist.govnih.gov |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. This data is then used to derive the empirical formula, which can be compared to the theoretical composition to confirm the compound's stoichiometry. davidson.edu For this compound (C₆H₁₄IN), the theoretical elemental composition is calculated based on the atomic masses of its constituent elements.

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the mass of each element present in the original sample. davidson.edu Comparing the experimental percentages with the calculated theoretical values validates the stoichiometric formula of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₄IN)

| Element | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula (g) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 6 | 72.06 | 31.74% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.22% |

| Iodine (I) | 126.90 | 1 | 126.90 | 55.90% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.17% |

| Total Molar Mass | | | 227.082 | 100.00% |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the thermal stability and phase changes of a material as a function of temperature. vscht.cz

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. vscht.cz A TGA curve of this compound would show the temperature at which the compound begins to decompose. The resulting plot of mass versus temperature can reveal information about decomposition patterns and the presence of volatile components. This technique is valuable for determining the upper-temperature limit for the compound's stability. zenodo.orgbme.hu

Differential Thermal Analysis (DTA) monitors the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. vscht.cz Endothermic events (like melting or boiling) and exothermic events (like decomposition or oxidation) are recorded as peaks on the DTA curve. vscht.czminersoc.org For this compound, DTA could identify its melting point and the temperatures of any subsequent decomposition processes, providing insight into its thermal behavior. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological and Surface Characterization

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography and morphology. mpg.deucm.es In SEM, a focused beam of electrons is scanned across the surface of the sample, causing the emission of secondary electrons, backscattered electrons, and X-rays. These signals are collected by detectors to form an image. ucm.es

Circular Dichroism (CD) Spectroscopy for Chiral Interactions

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. creative-proteomics.comnumberanalytics.com This technique is exquisitely sensitive to the stereochemistry of a molecule and is widely used to study the structure of chiral compounds. encyclopedia.pubphotophysics.com

Cyclohexylamine itself is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, a solution of pure this compound will not produce a CD signal. However, CD spectroscopy becomes a relevant and powerful tool under specific circumstances:

Chiral Derivatives: If cyclohexylamine is derivatized with a chiral moiety, the resulting molecule would be chiral and could be studied by CD spectroscopy to determine its absolute configuration.

Interaction with Chiral Environments: If this compound interacts with another chiral molecule (e.g., a protein, a chiral stationary phase in chromatography, or a chiral perovskite), induced circular dichroism (ICD) may be observed. vt.edu This phenomenon provides information about the binding interactions and the conformation of the cyclohexylamine molecule within the chiral environment. numberanalytics.com

The CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) versus wavelength. The appearance of positive or negative peaks (known as Cotton effects) can provide detailed structural information about the chiral species. vt.edu

Applications of Cyclohexylamine Hydroiodide in Materials Science and Engineering

Role as a Precursor in Ionic Liquid Synthesis

Cyclohexylamine (B46788) hydroiodide serves as a precursor in the synthesis of organic-inorganic hybrid ionic materials. starshinechemical.com The formation of ionic liquids can be achieved through the protonation of amines, and cyclohexylamine hydroiodide is a salt resulting from the reaction of cyclohexylamine with hydroiodic acid. rushim.ru While the term "ionic liquid" often refers to salts that are liquid at low temperatures and used as solvents, in this context, this compound functions as an organic salt precursor, providing the cyclohexylammonium cation for the formation of solid-state ionic materials like perovskites. starshinechemical.comtcichemicals.com These materials are critical in the field of electronics and photovoltaics. tcichemicals.comgreyhoundchrom.com

Integration into Polymer Systems for Property Modification

The direct integration of this compound into polymer systems is not extensively documented in current research. However, the parent compound, cyclohexylamine, and its other salt derivatives are noted for their roles in polymer science. Cyclohexylamine is used as an intermediate in the production of vulcanization accelerators for rubber, a key process in modifying polymer properties. atamankimya.comwikipedia.org Furthermore, related salts like cyclohexylamine hydrochloride have been mentioned in the context of polymer modification. mit.edu

There is limited specific data on the enhancement of polymer properties using this compound directly. The parent amine, cyclohexylamine, contributes to the synthesis of additives that improve the properties of materials like rubber. atamankimya.com It also functions as a corrosion inhibitor, suggesting its derivatives may impart chemical resistance. wikipedia.org

Modification of Thermoplastic and Thermosetting Polymers

Application in Composite Materials Development and Interfacial Engineering

In the realm of composite materials, cyclohexylammonium-based compounds are being explored for interfacial engineering, particularly in perovskite-based devices. A study utilized a fluorinated derivative, 4,4-difluorocyclohexylammonium (DFCHA+), for the post-treatment of perovskite films. researchgate.net This treatment creates a 2D perovskite layer on top of the primary 3D perovskite, forming a 3D/2D heterojunction. researchgate.net This engineered interface effectively passivates surface defects, suppresses non-radiative recombination, and improves the alignment of energy bands at the interface, which is critical for device performance. researchgate.net The result is a significant enhancement in the power conversion efficiency and stability of the solar cell. researchgate.net

Table 1: Performance of Perovskite Solar Cells with and without Interfacial Engineering using a Cyclohexylamine Derivative

| Device Configuration | Open-Circuit Voltage (VOC) | Current Density (JSC) (mA cm-2) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| Control (Standard 3D Perovskite) | 1.08 V | 22.81 mA cm-2 | 0.76 | Not Specified |

| With (DFCHA)PbI4 Layer (3D/2D Heterojunction) | 1.14 V | 23.71 mA cm-2 | 0.82 | 21.93% |

Data sourced from a study on fluorinated cyclohexylamine in perovskite solar cells. researchgate.net

Exploration in the Synthesis of Advanced Functional Materials

This compound is primarily identified as a precursor for the synthesis of advanced functional materials, specifically organic-inorganic hybrid perovskites. starshinechemical.comtcichemicals.com These materials, with the general formula RNH3PbX3 (where R is an organic cation and X is a halide), are at the forefront of solar cell research. greyhoundchrom.com this compound provides the cyclohexylammonium (C6H11NH3+) cation, which can be incorporated into the perovskite crystal structure to tune its optical and electronic properties. tcichemicals.comgreyhoundchrom.com

The use of derivatives like 4,4-difluorocyclohexylammonium to create 2D Ruddlesden-Popper phase perovskites further highlights the importance of cyclohexylamine-based structures in this field. researchgate.net These 2D perovskites act as a passivating layer on 3D perovskite films, leading to the successful construction of highly efficient and stable perovskite solar cells. researchgate.net This approach of using specifically designed organic cations demonstrates a sophisticated strategy for developing advanced materials for next-generation energy applications. researchgate.netarxiv.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexylamine |

| Hydroiodic Acid |

| Cyclohexylamine Hydrochloride |

| 4,4-difluorocyclohexylammonium (DFCHA+) |

| Lead(II) Iodide |

| Methylamine Hydroiodide |

| Imidazole Hydroiodide |

| Aniline (B41778) Hydroiodide |

| Formamidinium Lead Triiodide |

| Potassium Permanganate |

| Chromium Trioxide |

| Lithium Aluminum Hydride |

| Thionyl Chloride |

In Vitro Biological Activity Studies of Cyclohexylamine Hydroiodide and Its Derivatives Non Clinical Focus

In Vitro Antimicrobial Properties

Cyclohexylamine (B46788) derivatives have demonstrated a range of antimicrobial activities against various pathogens. These properties are often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antibacterial Activity against Specific Bacterial Strains

Studies have investigated the efficacy of cyclohexylamine derivatives against both Gram-positive and Gram-negative bacteria.

Klebsiella pneumoniae : Some 4-thiazolidinone (B1220212) derivatives have shown bactericidal activity, causing growth inhibition of Klebsiella pneumoniae. researchgate.net Pregnenolone-derivatives, including an ethylenediamine-hemisuccinate-pregnenolone conjugate, have demonstrated the ability to block the growth of K. pneumoniae in a dose-dependent manner. medigraphic.com

Escherichia coli : Derivatives of cyclohexylamine have exhibited variable antibacterial activity against E. coli, with some studies indicating it to be the most sensitive bacterium. cabidigitallibrary.org Amide derivatives containing cyclopropane (B1198618) have shown moderate activity against E. coli. mdpi.comnih.gov Conversely, two Schiff bases derived from cyclohexylamine showed no activity against E. coli. univ-eloued.dz

Staphylococcus aureus : A number of cyclohexylamine derivatives have been found to be active against Staphylococcus aureus. cabidigitallibrary.org For instance, fifty-three amide derivatives containing cyclopropane were synthesized, and four of these compounds demonstrated moderate activity against S. aureus. mdpi.comnih.gov Additionally, two pregnenolone-derivatives showed antibacterial activity against S. aureus. medigraphic.com Enamine derivatives of dehydroacetic acid have also been evaluated, with one derivative identified as a potent inhibitor of S. aureus growth. d-nb.info

Table 1: In Vitro Antibacterial Activity of Cyclohexylamine Derivatives

| Bacterial Strain | Derivative Type | Observation | Reference |

|---|---|---|---|

| Klebsiella pneumoniae | 4-Thiazolidinone derivatives | Bactericidal activity | researchgate.net |

| Pregnenolone-derivatives | Growth inhibition | medigraphic.com | |

| Escherichia coli | Cyclohexylamine derivatives | Variable antibacterial activity | cabidigitallibrary.org |

| Amide derivatives with cyclopropane | Moderate activity | mdpi.comnih.gov | |

| Schiff bases | No activity | univ-eloued.dz | |

| Staphylococcus aureus | Cyclohexylamine derivatives | Active | cabidigitallibrary.org |

| Amide derivatives with cyclopropane | Moderate activity | mdpi.comnih.gov | |

| Pregnenolone-derivatives | Antibacterial activity | medigraphic.com | |

| Enamine derivatives of dehydroacetic acid | Potent growth inhibitor | d-nb.info |

Antifungal Activity Assessment

The antifungal potential of cyclohexylamine derivatives has also been explored.

Two Schiff bases derived from cyclohexylamine were tested against Aspergillus niger and Candida albicans. One of the Schiff bases showed promising activity against all pathogens tested, while the other was inactive against the tested microbes, with the exception of Streptococcus pyogenes. univ-eloued.dz

In a study involving fifty-three amide derivatives containing cyclopropane, several compounds showed moderate to promising antifungal activity against Candida albicans. mdpi.comnih.gov Three of these compounds exhibited excellent antifungal activity with a minimum inhibitory concentration (MIC80) of 16 μg/mL. mdpi.comnih.gov

Benzylamine derivatives have been found to possess excellent antifungal activity across a wide spectrum of fungi, including those that are resistant to other fungicides. google.com

In Vitro Antioxidant Properties

The antioxidant capacity of cyclohexylamine derivatives is a significant area of research. Antioxidant activity is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

A study on novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid revealed that the majority of the synthesized compounds exhibited good antioxidant activity in both DPPH and hydroxyl radical scavenging assays. japsonline.com

Pyrrole-based hydrazones have also been assessed for their radical scavenging activity. The results indicated that these compounds possess antioxidant capacities, with some demonstrating significant scavenging activity in the ABTS assay. mdpi.com

Curcuminoid N-alkylpyridinium salts, another class of derivatives, have shown potent antioxidant capacity, with some derivatives being more effective than curcumin (B1669340) in DPPH and FRAP (ferric reducing antioxidant power) assays. mdpi.com

In Vitro Antimalarial Properties

Several studies have highlighted the potential of cyclohexylamine derivatives as antimalarial agents.

Research on bi-triazole derivatives has shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Two compounds, 14d and 13d, exhibited IC50 values of 3.1 and 4.4 µM, respectively. nih.gov

Beta amino ketones, including morpholine (B109124) and piperidine (B6355638) derivatives, have also been evaluated for their antiplasmodial activity. scielo.br One compound, in particular, was found to be highly active and selective against P. falciparum. scielo.br

Modifications to the side chain of 4-aminoquinolines, a well-known class of antimalarials, have led to new analogs with promising activity against both sensitive and resistant strains of P. falciparum. cbijournal.com

Enzyme Inhibition Studies in Cell-Free Systems

Cyclohexylamine derivatives have been investigated for their ability to inhibit specific enzymes, a key mechanism in many therapeutic interventions.

Acetylcholinesterase (AChE) Inhibition : Some cyclohexylamine derivatives have been reported to act as acetylcholinesterase inhibitors. researchgate.net AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. jrespharm.com Studies on imidazo[2,1-b]thiazole (B1210989) derivatives have identified compounds with significant AChE inhibitory activity. jrespharm.com Similarly, uracil (B121893) derivatives have been investigated as inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov

In Vitro Antiproliferative Activity against Cancer Cell Lines

The potential of cyclohexylamine derivatives to inhibit the growth of cancer cells has been explored in various studies.

HCT116 : A series of novel dehydroabietic acid derivatives containing pyrimidine (B1678525) moieties were evaluated for their cytotoxicity against several human cancer cell lines, including HCT-116 (colon cancer). researchgate.net

HeLa : The introduction of a cyclohexylamine moiety into a traditional Chinese medicine small molecule compound significantly improved its antiproliferative activity. researchgate.net NSAID hydroxamic acid derivatives have also been evaluated for their cytostatic activity against HeLa cells (cervical cancer), with some compounds showing a selective inhibitory effect. doi.org

Sf9 : While direct studies on cyclohexylamine hydroiodide and Sf9 (insect) cells were not prominent in the search results, the broader context of antiproliferative studies often includes a variety of cell lines to assess specificity and potential for broader applications.

Investigation of Cellular Mechanisms of Action (e.g., Induction of Apoptosis)

The investigation into the cellular mechanisms of action for cyclohexylamine derivatives has revealed potential roles in inducing programmed cell death, or apoptosis. In vitro studies on novel derivatives have demonstrated significant anti-proliferative activities against various human tumor cell lines, which are linked to their ability to trigger apoptosis.

One area of research involves the modification of naturally occurring compounds, such as Matrine (B1676216) and Xuetongsu (XTS), to include a cyclohexylamine moiety. For instance, two matrine derivatives were synthesized by introducing indole (B1671886) and cyclohexylamino groups to the 13-position of matrine. researchgate.net The resulting compounds were tested for their in vitro biological activity against human cancer cells (Hela229) and an insect cell line (Sf9). researchgate.net The results indicated that these derivatives had enhanced activities compared to the parent compound, with 13-indole-matrine suggested to inhibit cell growth by inducing apoptosis. researchgate.net

Similarly, a series of novel Xuetongsu (XTS) derivatives were synthesized to improve anti-tumor bioactivities. nih.gov These derivatives were modified at the C-3 carboxyl and C-22 lactone positions to incorporate an amide moiety, with one derivative, A-9, specifically incorporating cyclohexylamine. nih.gov Anti-proliferative assays showed that most derivatives had greatly increased anti-tumor activities compared to the parent XTS. nih.gov Further investigation into a lead compound from this series confirmed that its activity was linked to a significant increase in the fraction of apoptotic cells, as determined by flow cytometry. nih.gov

| Derivative Class | Parent Compound | Cell Lines Tested | Observed Mechanism | Source |

| Cyclohexylamino-matrine | Matrine | Hela229, Sf9 | Induction of Apoptosis | researchgate.net |

| Cyclohexylamine-XTS (A-9) | Xuetongsu (XTS) | BGC-823, HepG-2, HCT-116, MCF-7 | Induction of Apoptosis | nih.gov |

Interaction with Biological Macromolecules in Vitro (e.g., DNA Binding Affinity)

The interaction of cyclohexylamine derivatives with biological macromolecules, particularly DNA, has been a subject of in vitro and in silico investigation. The ability of small molecules to bind to DNA is a critical aspect of their potential biological activity. The affinity of these interactions can vary significantly depending on the specific DNA sequence and the structure of the binding molecule. nih.gov

Theoretical studies using Density Functional Theory (DFT) have been performed to understand the interactions between protonated diamines, including cyclic variants like 1,2-ee Cyclohexadiamine (CHDA), and DNA base pairs. researchgate.net These calculations suggest that cyclic diamines can exhibit better interaction energies with the N-7 site of both adenine-thymine (AT) and guanine-cytosine (GC) base pairs compared to their linear counterparts. researchgate.net The electrostatic charge on the protonated amine hydrogens is higher in cyclic systems, which is predicted to induce a better binding affinity with DNA base pairs. researchgate.net These computational results identified 1,2-ee Cyclohexadiamine as a promising candidate with a strong potential for DNA interaction. researchgate.net

The structural features of cyclohexylamine derivatives, such as the presence of hydroxyl and amine groups, facilitate interactions with molecular targets like DNA through hydrogen bonding and electrostatic forces. These non-covalent interactions are fundamental to the formation of a stable complex between the small molecule and the DNA helix. sciepub.com

Determination of Binding Modes and Mechanisms (e.g., Electrostatic, Groove Binding)

The binding of small molecules to DNA can occur through several non-covalent modes, primarily classified as electrostatic binding, groove binding, and intercalation. sciepub.comphotobiology.com Determining the preferential binding mode is crucial for understanding the mechanism of action.

Electrostatic Binding: This mode involves the attraction between a positively charged molecule (like a protonated amine) and the negatively charged phosphate (B84403) backbone of DNA. photobiology.com This type of interaction is often the initial step in the binding process. sciepub.com

Groove Binding: In this mode, the molecule fits into the minor or major grooves of the DNA double helix. photobiology.com This binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. sciepub.comphotobiology.com DFT calculations for 1,2-ee Cyclohexadiamine (a cyclohexylamine derivative) suggest that interaction with the major groove N-7 position of a GC base-pair is energetically favored, primarily governed by strong hydrogen bonding, which is electrostatic in nature. researchgate.net

Intercalation: This involves the insertion of a planar, aromatic part of a molecule between the base pairs of the DNA stack. sciepub.comphotobiology.com

Fluorescence-based assays are common in vitro methods used to determine the dominant binding mode. researchgate.net These assays often use competitive displacement of fluorescent dyes that are known to bind to DNA in a specific manner. For example, 4',6-diamidino-2-phenylindole (DAPI) is a known minor groove binder, while other dyes act as intercalators. researchgate.net By observing how a test compound affects the fluorescence of these dyes when they are bound to DNA, researchers can infer the compound's preferred binding mechanism. researchgate.net The interactions are often complex, and some molecules may utilize more than one binding mode. beilstein-journals.org

In Vitro Studies on Cellular Morphological Changes (e.g., Sertoli and Germ Cell Cultures)

In vitro studies using co-cultures of Sertoli and germ cells have been instrumental in elucidating the direct effects of cyclohexylamine (CHA) on testicular cells. nih.gov When these co-cultures, prepared from rat testes, were exposed to CHA, they exhibited distinct morphological changes that mirrored those observed in vivo. nih.gov

The primary cellular target of cyclohexylamine in these cultures was identified as the Sertoli cell. nih.gov The earliest and most consistent morphological alteration was the appearance of vacuoles in the Sertoli cell cytoplasm. nih.gov This was followed by progressive degeneration of germ cells and their detachment (exfoliation) from the Sertoli cell monolayer. nih.gov In these in vitro systems, cyclohexylamine was found to produce more pronounced changes than its metabolite, 4-aminocyclohexanol, at equivalent concentrations. nih.gov

These findings from cell culture studies confirm that cyclohexylamine can act directly on testicular cells, inducing pathological changes. nih.govucl.ac.be The disruption of the Sertoli cell structure and the subsequent loss of germ cells are key events in the toxicity profile of the compound. nih.gov

| Parameter | Observation in Sertoli-Germ Cell Co-Cultures Exposed to Cyclohexylamine | Source |

| Primary Target Cell | Sertoli Cell | nih.gov |

| Earliest Change | Basal vacuolation of Sertoli cell cytoplasm | nih.gov |

| Progressive Changes | Germ cell degeneration, Germ cell exfoliation from Sertoli cell monolayer | nih.gov |

| Effect Comparison | Cyclohexylamine (CHA) produced more marked changes than its metabolite, 4-aminocyclohexanol (4ACH) | nih.gov |

Advanced Research Directions and Future Prospects for Cyclohexylamine Hydroiodide

Rational Design and Synthesis of Novel Cyclohexylamine (B46788) Hydroiodide Analogs

The synthesis of novel analogs of cyclohexylamine hydroiodide is a key area of research, aiming to create new molecules with tailored properties for specific applications. jst.go.jp This involves modifying the core structure of cyclohexylamine to introduce new functional groups or alter its stereochemistry.

One approach involves the "stitching" annulation strategy, where cyclic or bicyclic amines undergo C-H arylation to create arylated intermediates. These intermediates can then be further cyclized to generate a library of diverse molecular scaffolds. Another strategy focuses on a bottom-up branching synthetic approach to prepare a variety of 3D scaffolds for potential use in drug discovery.

Researchers are also exploring the synthesis of substituted cyclohexylamine analogs. For instance, the methylation of the cyclohexyl ring has been shown to influence the inhibitory activity of certain compounds in biological systems. jst.go.jp The synthesis of these analogs often involves multi-step processes, including reactions like hydroxymethylation, methylation, and reductive amination.

Below is a table summarizing some of the synthetic strategies being explored for creating novel cyclohexylamine analogs:

| Synthetic Strategy | Description | Potential Application | Reference |

| "Stitching" Annulation | C-H arylation of cyclic amines followed by cyclization. | Creation of diverse molecular scaffolds. | |

| Bottom-up Branching Synthesis | Preparation of cyclization precursors with multiple reaction handles. | Development of 3D scaffolds for drug discovery. | |

| Substituted Analog Synthesis | Introduction of functional groups like methyl groups onto the cyclohexyl ring. | Modulation of biological activity. | jst.go.jp |

| Multi-step Synthesis | Involves reactions such as hydroxymethylation, methylation, and reductive amination. | Creation of specific, functionalized analogs. |

Exploration of Catalytic Roles beyond Self-Synthesis